molecular formula C10H8F3NO B6317668 N-Cyclopropyl-2,4,6-trifluorobenzamide CAS No. 1513248-06-0

N-Cyclopropyl-2,4,6-trifluorobenzamide

Cat. No.: B6317668
CAS No.: 1513248-06-0
M. Wt: 215.17 g/mol
InChI Key: PVHBPNHCVRVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-cyclopropyl-2,4,6-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHBPNHCVRVYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2,4,6-trifluorobenzamide can be achieved through several organic synthesis routes. One common method involves the reaction of 2,4,6-trifluorobenzoyl chloride with cyclopropylamine under controlled conditions . The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-Cyclopropyl-2,4,6-trifluorobenzamide exhibit potential as anticancer agents. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates. For instance, studies have explored the structure-activity relationships (SAR) of trifluorobenzamide derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

JAK-2 Inhibition
The compound has also been studied for its role as a JAK-2 inhibitor. JAK-2 plays a critical role in the signaling pathways of several hematological malignancies. Inhibitors targeting JAK-2 are being developed for therapeutic applications in diseases such as myeloproliferative neoplasms and acute lymphoblastic leukemia . The structural modifications involving this compound could lead to enhanced efficacy and selectivity in targeting JAK-2.

Agrochemical Applications

Insecticidal Activity
this compound derivatives have shown promising insecticidal properties. In a study evaluating various derivatives against pests like Plutella xylostella and Spodoptera frugiperda, certain compounds demonstrated significant mortality rates at low concentrations. For example, one derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella . This highlights the potential for developing new insecticides based on this compound to manage agricultural pests effectively.

Material Science

Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been investigated to enhance thermal stability and chemical resistance. Compounds like this compound can serve as building blocks for synthesizing fluorinated polymers with superior properties for applications in coatings and electronics . The unique characteristics imparted by fluorination can lead to materials that exhibit lower surface energy and improved hydrophobicity.

Summary of Findings

The following table summarizes key applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer activity; JAK-2 inhibition
AgrochemicalsSignificant insecticidal activity against major agricultural pests
Material ScienceEnhanced thermal stability and chemical resistance in polymer applications

Biological Activity

N-Cyclopropyl-2,4,6-trifluorobenzamide is a compound that has garnered significant attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with various molecular targets, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a benzamide framework that is further substituted with three fluorine atoms at the 2, 4, and 6 positions. This configuration contributes to its distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets through:

  • Enzyme Inhibition : It can inhibit certain kinases involved in signaling pathways related to cell growth and differentiation. This inhibition can lead to reduced angiogenesis, which is crucial in treating diseases characterized by abnormal blood vessel formation, such as cancer and diabetic retinopathy .
  • Receptor Binding : The compound may bind to receptor sites on cells, influencing cellular responses. For instance, it has been investigated for its potential effects on vascular endothelial growth factor (VEGF) receptors .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .

  • Case Study : In one study involving HeLa and A549 cell lines, treatment with the compound resulted in significant cytotoxic effects. The mechanism was attributed to its ability to disrupt microtubule dynamics, which is essential for mitotic spindle formation during cell division .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by modulating immune cell activity. It is believed to inhibit protein tyrosine kinases involved in T-cell activation, which may be beneficial in treating autoimmune diseases like rheumatoid arthritis .

Research Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is explored as a lead compound for drug development targeting various diseases including cancer and inflammatory disorders.
  • Biochemical Probes : The compound is used as a biochemical probe to study enzyme interactions and cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-CyclopropylbenzamideLacks fluorine substitutionsDifferent reactivity profiles
N-Cyclopropyl-2,3,4-trifluorobenzamideOne less fluorine atomAltered electronic properties
N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamideComplex structure with multiple functional groupsPotentially enhanced biological activity

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